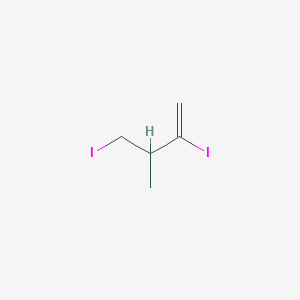
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is a complex organic compound with the molecular formula C14H27N3O10. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound consists of an ethylenediaminetetraacetate (EDTA) core, which is a well-known chelating agent, surrounded by four bis(2-hydroxyethyl)ammonium groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
EDTA+4(bis(2-hydroxyethyl)amine)→Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate can undergo various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the primary reason for its use in various applications.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to modify the hydroxyl groups under mild conditions.
Major Products Formed
Chelation: Metal-EDTA complexes, which are highly stable and soluble in water.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is used as a chelating agent to sequester metal ions in solution. This property is particularly useful in analytical chemistry for titrations and in the purification of metal-containing compounds.
Biology
In biological research, the compound is used to remove metal ions from biological samples, which can interfere with enzymatic reactions and other biochemical processes. It is also used in buffer solutions to maintain the stability of proteins and nucleic acids.
Medicine
In medicine, it is used in formulations to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body. It is also used in some diagnostic procedures to stabilize metal ions in biological samples.
Industry
Industrially, the compound is used in water treatment processes to remove metal ions that can cause scaling and corrosion in pipes and machinery. It is also used in the textile and paper industries to improve the quality of products by removing metal contaminants.
作用机制
The primary mechanism of action of Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is its ability to chelate metal ions. The ethylenediaminetetraacetate core has multiple binding sites that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which they are present.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound, which lacks the bis(2-hydroxyethyl)ammonium groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites.
Uniqueness
Tetrakis(bis(2-hydroxyethyl)ammonium) ethylenediaminetetraacetate is unique due to the presence of the bis(2-hydroxyethyl)ammonium groups, which enhance its solubility in water and its ability to form stable complexes with a wider range of metal ions compared to its parent compound, EDTA. This makes it particularly useful in applications where high solubility and strong chelation are required.
属性
CAS 编号 |
60816-64-0 |
|---|---|
分子式 |
C14H27N3O10 |
分子量 |
397.38 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O8.C4H11NO2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;6-3-1-5-2-4-7/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-7H,1-4H2 |
InChI 键 |
HFYFQWAWAXTQMX-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NCCO.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
相关CAS编号 |
60816-64-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



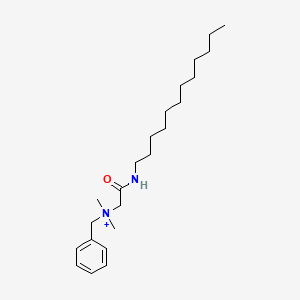
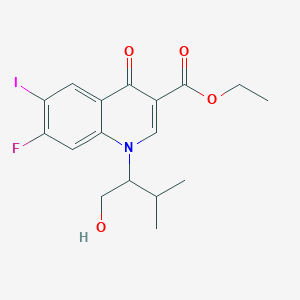
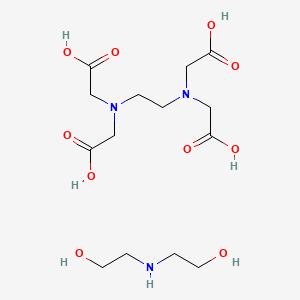
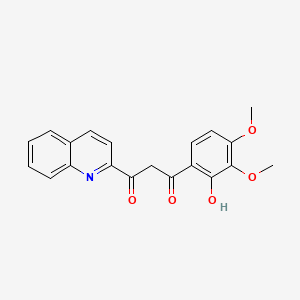

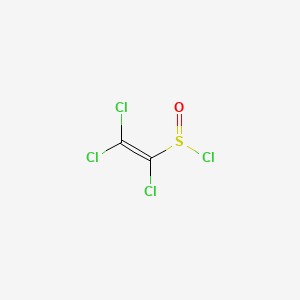
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

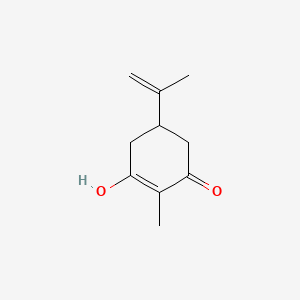
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

